tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate
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Description
Tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate (TB-DFP) is an organophosphate compound that has been used in various scientific research applications. The compound has been used in a number of biochemical and physiological studies, as well as in experiments related to the development of new drugs. TB-DFP is a relatively new compound, and its potential applications are still being explored.
Scientific Research Applications
Asymmetric Synthesis for Protease Inhibitors : Ghosh, Cárdenas, and Brindisi (2017) conducted enantioselective syntheses of tert-butyl carbamate derivatives, which were then converted into potent β-secretase inhibitors, a class of compounds relevant in the treatment of Alzheimer's disease (Ghosh, Cárdenas, & Brindisi, 2017).
Conformational Studies Using NMR Spectroscopy : Chmielewski, Jurczak, Zamojski, and Adamowicz (1982) analyzed the 1H and 13C NMR spectra of tert-butyl dihydro-2H-pyran derivatives to understand their conformational properties, which is crucial for their application in various chemical syntheses (Chmielewski et al., 1982).
Synthesis of NK1 Receptor Antagonist : Sugawara and Hashiyama (2007) demonstrated the use of tert-butyl dihydro-2H-pyran acetates in synthesizing 2,3-unsaturated pyran derivatives, which were applied in the synthesis of an NK1 receptor antagonist (Sugawara & Hashiyama, 2007).
Diels–Alder Cycloadditions : Omar, Santucci, and Afarinkia (2022) reported the use of a tert-butylcarbamate-bearing 2(H)-pyran-2-one as a "chameleon" diene in Diels–Alder cycloadditions, demonstrating its versatility in reactions with various dienophiles (Omar, Santucci, & Afarinkia, 2022).
Hydrogen Bonding in Crystal Structures : Das, Chattopadhyay, Hazra, Sureshbabu, and Mukherjee (2016) synthesized tert-butyl carbamate derivatives and characterized their crystal structures, highlighting the role of hydrogen bonding in forming three-dimensional architectures (Das et al., 2016).
One-Pot Synthesis of 2-Amino-4H-Pyrans : Zonouzi, Kazemi, and Nezamabadi (2006) reported a one-pot synthesis method for 2-amino-4H-pyran derivatives using tert-butyl carbamate, highlighting its utility in creating compounds with various applications, including as anti-cancer agents (Zonouzi, Kazemi, & Nezamabadi, 2006).
properties
IUPAC Name |
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO3/c1-16(2,3)22-15(20)19-13-5-4-8-21-14(13)11-9-10(17)6-7-12(11)18/h4,6-9,13-14H,5H2,1-3H3,(H,19,20)/t13-,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXPRJZWYJVTID-UONOGXRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=COC1C2=C(C=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=CO[C@@H]1C2=C(C=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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